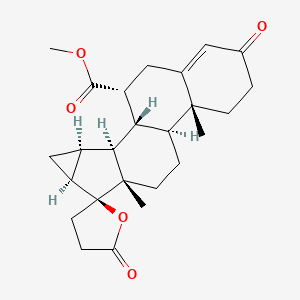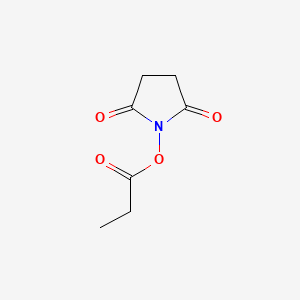
Oxarbazole
Overview
Description
Preparation Methods
The synthesis of oxarbazole involves several steps. One common method includes the cyclization and dehydration of α-acylamino ketones. This process can be induced using anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene, while dehydrating agents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride are frequently used . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Oxarbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-benzoyl-1,2,3,4-tetrahydro-6-hydroxycarbazole-3-carboxylic acid.
Reduction: The reduction of this compound can lead to the formation of open-chain products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the this compound ring.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various dehydrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of oxarbazole is not fully understood. it is known that this compound is absorbed and metabolized in the body, with its major urinary metabolite being 9-benzoyl-1,2,3,4-tetrahydro-6-hydroxycarbazole-3-carboxylic acid . The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Oxarbazole can be compared with other similar compounds, such as:
Carbazole: A parent compound with a similar structure but lacking the benzoyl and methoxy groups.
Oxazole: A compound with a different ring structure but similar chemical reactivity.
Semaglutide: Although not structurally similar, it is another compound studied for its pharmacokinetics and therapeutic potential.
This compound’s uniqueness lies in its specific chemical structure and the resulting pharmacokinetic properties, which differ from those of other similar compounds.
Properties
CAS No. |
35578-20-2 |
|---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-benzoyl-6-methoxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c1-26-15-8-10-19-17(12-15)16-11-14(21(24)25)7-9-18(16)22(19)20(23)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3,(H,24,25) |
InChI Key |
ZNHCPKKNDKCPDG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4 |
Synonyms |
9-benzoyl-1,2,3,4-tetrahydro-6-methoxycarbazole-3-carboxylic acid oxarbazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














